![molecular formula C17H16N4O2 B5302522 N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5302522.png)
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, also known as ABT-751, is a small molecule inhibitor of microtubule dynamics. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer treatment.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide works by binding to the colchicine-binding site on microtubules, which inhibits their dynamics and disrupts the formation of the mitotic spindle. This leads to cell cycle arrest and ultimately cell death. N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. In addition, it has been extensively studied, which means that there is a large body of literature on its mechanisms of action and potential applications. However, there are also limitations to using N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide in lab experiments. For example, it has been shown to have cytotoxic effects on normal cells, which can make it difficult to study its effects on cancer cells in vitro.
Direcciones Futuras
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. One area of focus could be the development of new formulations or delivery methods that would enhance its efficacy and reduce its toxicity. Another area of focus could be the identification of biomarkers that would allow for the selection of patients who are most likely to benefit from treatment with N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. Finally, there is a need for further research on the mechanisms of action of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, particularly with regard to its effects on angiogenesis and metastasis.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide involves several steps, including the reaction of 4-aminobenzoyl chloride with 2-aminobenzimidazole to form N-[4-(amino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, which is then acetylated to produce N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. The synthesis process has been optimized to produce high yields of pure N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including breast, lung, ovarian, and prostate cancers. In addition, N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and carboplatin.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(benzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12(22)19-13-6-8-14(9-7-13)20-17(23)10-21-11-18-15-4-2-3-5-16(15)21/h2-9,11H,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGOYDWKWWBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.